molecular formula C17H27NO3S B257536 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide

4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide

Cat. No. B257536
M. Wt: 325.5 g/mol
InChI Key: YZESJHINCQSVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide, also known as BCS-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCS-1 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the cancer cells, leading to their death. 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide has low toxicity and does not affect normal cells, making it a potential candidate for cancer therapy. 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide is its low toxicity, which makes it a safer alternative to other compounds that are currently used in cancer therapy. However, one of the limitations of 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide. One area of research is the development of new drug formulations that increase the solubility of 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide in water, making it easier to work with in lab experiments. Another area of research is the investigation of the mechanism of action of 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide and its potential applications in the treatment of other diseases such as inflammatory disorders and viral infections.
In conclusion, 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide is a promising compound with potential applications in various fields of scientific research. Its low toxicity and anti-cancer properties make it a potential candidate for further drug development, and its anti-inflammatory properties could be useful in the treatment of other diseases. Further research is needed to fully understand the mechanism of action of 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide and its potential applications in different fields of research.

Synthesis Methods

The synthesis of 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a pure form of 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide.

Scientific Research Applications

The potential applications of 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide in scientific research are vast. One of the most promising areas of research is the development of new drugs for the treatment of cancer. 4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further drug development.

properties

Product Name

4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

4-butoxy-N-cyclohexyl-3-methylbenzenesulfonamide

InChI

InChI=1S/C17H27NO3S/c1-3-4-12-21-17-11-10-16(13-14(17)2)22(19,20)18-15-8-6-5-7-9-15/h10-11,13,15,18H,3-9,12H2,1-2H3

InChI Key

YZESJHINCQSVFW-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C

Origin of Product

United States

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